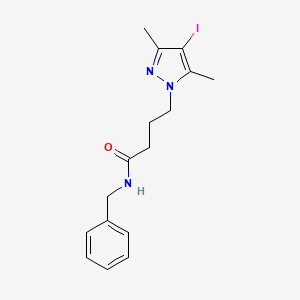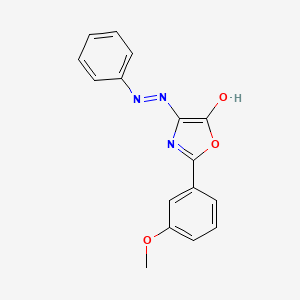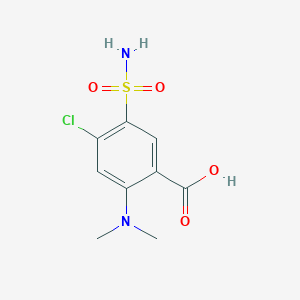
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is an organic compound that features a furan ring and a dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with the dinitrophenyl derivative under appropriate conditions, such as using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide and other strong bases.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide depends on its specific application. For example, if it is being investigated as an antimicrobial agent, it may work by disrupting bacterial cell walls or interfering with essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the nitro groups, which may result in different chemical and biological properties.
(2E)-3-(furan-2-yl)-N-(3,5-dinitrophenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-3-(furan-2-yl)-N-(4-methoxy-3-nitrophenyl)prop-2-enamide: Has only one nitro group, which may alter its chemical and biological properties.
Uniqueness
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is unique due to the presence of both the methoxy and dinitrophenyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups may provide a balance of properties that make it particularly useful for certain applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H11N3O7 |
|---|---|
Peso molecular |
333.25 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H11N3O7/c1-23-14-11(16(19)20)7-9(8-12(14)17(21)22)15-13(18)5-4-10-3-2-6-24-10/h2-8H,1H3,(H,15,18)/b5-4+ |
Clave InChI |
ZQFJFLXQQGWUDB-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11483442.png)
![9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11483450.png)
![5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483460.png)

![Benzyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11483462.png)
![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)

![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483494.png)


![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)
![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
